molecular formula C9H9BrF2OZn B14869316 3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide

3-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide

Cat. No.: B14869316
M. Wt: 316.4 g/mol
InChI Key: HJQHFKGLCYRAFO-UHFFFAOYSA-M
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Description

3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE with a zinc halide, such as zinc bromide, in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE+ZnBr23-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE\text{3-[(2',2'-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE} + \text{ZnBr}_2 \rightarrow \text{3-[(2',2'-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE} 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE+ZnBr2​→3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. Large-scale production also incorporates advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl group and another organic moiety.

Scientific Research Applications

3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in drug molecules.

    Biological Studies: It is used to modify biomolecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLMAGNESIUM BROMIDE
  • 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLLITHIUM

Uniqueness

Compared to similar compounds, 3-[(2’,2’-DIFLUOROETHOXY)METHYL]PHENYLZINC BROMIDE offers unique reactivity and stability. It is less reactive than its magnesium and lithium counterparts, making it more suitable for reactions that require milder conditions. Additionally, its ability to participate in cross-coupling reactions with high efficiency makes it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C9H9BrF2OZn

Molecular Weight

316.4 g/mol

IUPAC Name

bromozinc(1+);2,2-difluoroethoxymethylbenzene

InChI

InChI=1S/C9H9F2O.BrH.Zn/c10-9(11)7-12-6-8-4-2-1-3-5-8;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1

InChI Key

HJQHFKGLCYRAFO-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COCC(F)F.[Zn+]Br

Origin of Product

United States

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